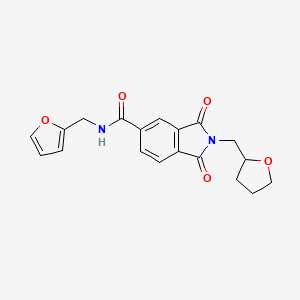

![molecular formula C24H20N4O2S B4064826 N-(4-acetylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4064826.png)

N-(4-acetylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Overview

Description

N-(4-acetylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ADTA or 4-Acetylphenyl-4,5-diphenyl-1,2,4-triazol-3-thione and is a member of the triazole family of compounds.

Scientific Research Applications

a. Brassinosteroid Signaling Pathway: CBKinase1_002724 is implicated in the brassinosteroid signaling pathway. Brassinosteroids (BRs) are essential plant steroid hormones that regulate growth, development, and stress responses. CBKinase1_002724 likely interacts with components of this pathway, affecting plant growth, flowering, and stress tolerance .

b. Insecticidal Activity: Research has shown that CBKinase1_002724 exhibits insecticidal properties. It has been tested against pests such as Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth). Compound A4, a derivative of CBKinase1_002724, demonstrated potent insecticidal activity .

c. Epigenetic Regulation via BRD4: BRD4 (bromodomain protein 4) is an epigenetic regulator involved in transcriptional control. CBKinase1_002724 may interact with BRD4, affecting gene expression and chromatin remodeling. BRD4 inhibitors have gained attention as potential cancer therapeutics .

d. Senescence Immune Surveillance: CBKinase1_002724 could play a role in senescence-associated immune responses. During oncogene-induced senescence, cells undergo enhancer remodeling. CBKinase1_002724 might influence the formation of super-enhancers adjacent to immune-modulatory genes, impacting paracrine immune activation .

e. Phosphate Homeostasis Regulation: BOTRYTIS-INDUCED KINASE1 (BIK1), a plasma membrane-localized receptor-like protein kinase, negatively regulates phosphate homeostasis in Arabidopsis. CBKinase1_002724 may be involved in similar processes, affecting nutrient uptake and plant health .

f. Macrocyclic Peptide Synthesis: CBKinase1_002724’s structure could be leveraged for macrocyclic peptide synthesis. By incorporating CBKinase1_002724-derived fragments, researchers may create libraries of macrocyclic peptides containing multiple β-amino acids, potentially useful in drug discovery .

N-(4-acetylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

This compound, with its intricate structure, also has interesting applications:

a. Insecticidal Activity: N-(4-acetylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives have demonstrated insecticidal activity against pests like Mythimna separata and Plutella xylostella. Compound A4, mentioned earlier, is an example of this class of compounds .

b. Foldamer Design and Unique Structures: β-amino acids, like those in this compound, possess strong turn/helix-inducing abilities. Peptides composed of β-amino acids can fold into unique and stable structures called foldamers. Researchers may explore these structures for novel drug design .

Mechanism of Action

Mode of Action

It is known that compounds like ccg-203398 act downstream of rho, blocking sreL-driven transcription stimulated by various proteins . BRD-K31987000-001-01-4, another name for the compound, is known to be involved in the proteolytic degradation of target proteins .

Biochemical Pathways

The compound is involved in several biochemical pathways. For instance, BRD-K31987000-001-01-4 is a part of the bromodomain and extra-terminal (BET) family of proteins, which are core transcriptional and epigenetic regulators . They recruit the P-TEFb complex, which includes Cdk9 and cyclin T, to RNA polymerase II (pol II) .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. For instance, BRD-K31987000-001-01-4 triggers the proteolytic degradation of the target protein . CCG-203398 blocks SRE.L-driven transcription stimulated by various proteins .

properties

IUPAC Name |

N-(4-acetylphenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O2S/c1-17(29)18-12-14-20(15-13-18)25-22(30)16-31-24-27-26-23(19-8-4-2-5-9-19)28(24)21-10-6-3-7-11-21/h2-15H,16H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSQQTATZWJFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

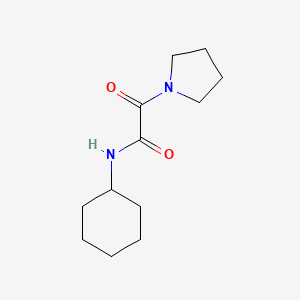

![1,3-benzodioxol-5-yl[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4064756.png)

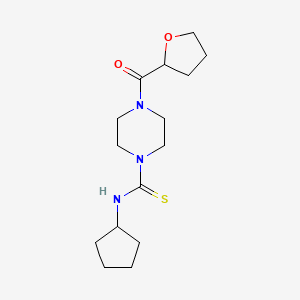

![4-chloro-N-(2-(4-morpholinyl)-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}phenyl)benzamide](/img/structure/B4064761.png)

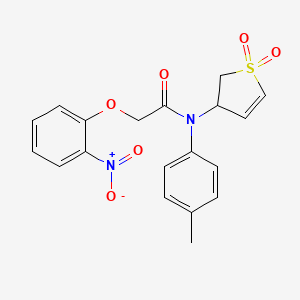

![N-[2-(4-morpholinyl)-1,2-dihydro-1-acenaphthylenyl]methanesulfonamide](/img/structure/B4064786.png)

![8-(4-bromophenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4064792.png)

![1-[2-(diethylamino)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B4064802.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4064809.png)

![1-[(4-tert-butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B4064824.png)

![1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4064836.png)

![N-2-adamantyl-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide](/img/structure/B4064840.png)

![4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4064848.png)